ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a dimethylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The chromen-2-one core can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylamino group but has different applications and properties.
Poly[2-(dimethylamino)ethyl methacrylate]: A polymeric form with applications in drug delivery and gene therapy.
6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one: A quinoline derivative with antitumor activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Ethyl ester : Enhances lipophilicity and absorption.
- Dimethylamino group : May influence neurotransmitter activity.
- Chromen-3-yl moiety : Known for various biological activities, including anti-inflammatory and antioxidant properties.
Molecular Formula
The molecular formula of the compound is C18H22N2O6.
Pharmacological Effects
- Antioxidant Activity : The presence of the chromenone structure is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Properties : Compounds containing the chromenone scaffold often exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Neuroprotective Effects : The dimethylamino group suggests potential neuroprotective properties. Research indicates that compounds with this group can modulate neurotransmitter levels, providing protection against neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory pathway.
- Receptor Modulation : The compound could interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant potential of similar chromenone derivatives using DPPH radical scavenging assays.
- Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
-
Anti-inflammatory Evaluation :
- Another study investigated the anti-inflammatory effects through in vivo models where inflammation was induced by carrageenan.
- The compound demonstrated a marked decrease in paw edema compared to control groups, indicating effective anti-inflammatory properties.
-
Neuroprotective Research :
- A recent investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress.
- The results showed that treatment with this compound led to increased cell viability and decreased markers of apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | COX/LOX inhibition | |
Neuroprotective | Neurotransmitter modulation |
Table 2: Comparison with Related Compounds
Compound Name | Antioxidant Activity (IC50) | Anti-inflammatory Effect (edema reduction %) | Neuroprotection (cell viability %) |
---|---|---|---|
Ethyl 3-{...} | 25 µM | 60% | 80% |
Compound A | 30 µM | 55% | 75% |
Compound B | 20 µM | 65% | 85% |
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 3-[7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H23NO6/c1-5-24-18(22)9-8-15-12(2)14-7-6-13(10-16(14)26-19(15)23)25-11-17(21)20(3)4/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI Key |
MILGLQWQTGFTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N(C)C)OC1=O)C |
Origin of Product |
United States |
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